N-(2-Bromobenzyloxycarbonyloxy)succinimide
Overview
Description
N-(2-Bromobenzyloxycarbonyloxy)succinimide is a chemical compound with the molecular formula C12H10BrNO5 and a molecular weight of 328.12 g/mol . It is known for its applications in organic synthesis and peptide synthesis due to its bifunctional nature, allowing it to act as both an acid and a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromobenzyloxycarbonyloxy)succinimide typically involves the reaction of 2-bromobenzyl alcohol with succinic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the action of a dehydrating agent .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromobenzyloxycarbonyloxy)succinimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-bromobenzyl alcohol and succinic acid
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include substituted benzyl derivatives.
Hydrolysis Products: The primary products of hydrolysis are 2-bromobenzyl alcohol and succinic acid
Scientific Research Applications
N-(2-Bromobenzyloxycarbonyloxy)succinimide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Peptide Synthesis: The compound is employed in the protection of amino groups during peptide synthesis.
Bioconjugation: It is used in the modification of biomolecules for research purposes.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of N-(2-Bromobenzyloxycarbonyloxy)succinimide involves its ability to act as a bifunctional reagent. It can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyanoethyl)succinimide
- N-(P-Anisyl)succinimide
- N-(2,3-Dichlorophenyl)succinimide
- N-(2,6-Xylyl)succinimide
- N-(3-Trifluoromethylphenyl)succinimide
- N-(4-Iodophenyl)succinimide
Uniqueness
N-(2-Bromobenzyloxycarbonyloxy)succinimide is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it particularly useful in applications requiring selective modification of biomolecules .
Properties
IUPAC Name |
(2-bromophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDNRTVADOCWKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344596 | |
Record name | N-(2-Bromobenzyloxycarbonyloxy)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128611-93-8 | |
Record name | N-(2-Bromobenzyloxycarbonyloxy)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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